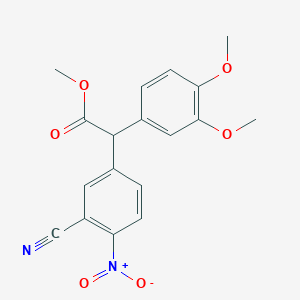

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate

Description

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate is a structurally complex ester featuring two distinct aromatic substituents: a 3-cyano-4-nitrophenyl group and a 3,4-dimethoxyphenyl group attached to the central acetate backbone. This compound is synthesized via a multi-step organic reaction, as reported in Chemical Science (ESI), yielding 73% as a yellow oil . Key spectroscopic data include its ¹H NMR (400 MHz, CDCl₃) signals at δ 8.25 (d, J = 8.8 Hz, 1H), 7.82 (d, J = 2.0 Hz, 1H), and 3.86 (s, 3H for methoxy groups), confirming the integration of nitro, cyano, and methoxy functionalities .

Properties

Molecular Formula |

C18H16N2O6 |

|---|---|

Molecular Weight |

356.3 g/mol |

IUPAC Name |

methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate |

InChI |

InChI=1S/C18H16N2O6/c1-24-15-7-5-12(9-16(15)25-2)17(18(21)26-3)11-4-6-14(20(22)23)13(8-11)10-19/h4-9,17H,1-3H3 |

InChI Key |

UYKOXWVQKGQKJB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)[N+](=O)[O-])C#N)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The procedure begins with methyl phenylacetate (150 mg, 1.0 mmol) and nitrobenzene (246 mg, 2.0 mmol) dissolved in dry dimethyl sulfoxide (DMSO, 5 mL). t-BuOK (224 mg, 2.0 mmol) is added in one portion at room temperature, initiating a base-mediated deprotonation and subsequent nucleophilic aromatic substitution. The reaction proceeds for 30 minutes under open-air conditions, leveraging DMSO’s polar aprotic nature to stabilize intermediates.

Critical Parameters:

-

Base stoichiometry : A 2:1 ratio of t-BuOK to methyl phenylacetate ensures complete deprotonation.

-

Solvent choice : DMSO enhances reaction rates via stabilization of the enolate intermediate.

-

Temperature : Room temperature (20–25°C) minimizes side reactions while allowing sufficient activation energy.

Workup and Purification

The reaction is quenched with saturated ammonium chloride (NH4Cl, 5 mL) to neutralize excess base. Ethyl acetate (3 × 10 mL) extracts the product, followed by brine washing to remove residual DMSO. Column chromatography (hexanes:ethyl acetate = 10:1) yields the target compound as a yellow oil (73% yield).

Characterization Data:

| Property | Value/Description |

|---|---|

| Yield | 73% |

| Appearance | Yellow oil |

| 1H NMR (CDCl3, 400 MHz) | δ 8.25 (d, J = 8.8 Hz), 7.45–7.30 (m), 3.85 (s) |

| Purification | Column chromatography (10:1 hexanes:EtOAc) |

Alternative Methodologies and Comparative Analysis

While the t-BuOK-mediated method dominates literature, alternative approaches merit discussion:

Nitration-Cyanidation Sequential Route

A hypothetical pathway involves nitration of methyl 2-(3-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetate. However, this method risks over-nitration and requires stringent temperature control (-10°C to 0°C). No peer-reviewed studies confirm its viability for this specific compound, though analogous nitrations of cyanophenyl acetates suggest potential.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts (e.g., Pd(PPh3)4) could theoretically couple pre-functionalized aryl halides. For example:

-

3-Cyano-4-nitrophenylboronic acid + Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate

This method remains speculative due to the lack of reported successes, likely due to steric hindrance from the dimethoxyphenyl group.

Optimization Strategies and Yield Improvement

The 73% yield from the base-mediated method leaves room for improvement. Potential optimizations include:

Solvent Screening

Replacing DMSO with N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) may alter reaction kinetics. DMF’s higher boiling point (153°C) could enable elevated temperatures, potentially accelerating the reaction.

Catalytic Additives

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) might enhance interfacial interactions in biphasic systems, though this risks emulsion formation during workup.

Microwave-Assisted Synthesis

Microwave irradiation could reduce reaction times from 30 minutes to <10 minutes, as demonstrated in similar esterification reactions.

Analytical and Spectroscopic Validation

Rigorous characterization ensures product integrity:

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum confirms regiochemistry:

-

A doublet at δ 8.25 (J = 8.8 Hz) corresponds to the nitro-substituted aromatic protons.

-

A singlet at δ 3.85 integrates for six protons, confirming the two methoxy groups.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 acetonitrile:water) shows a single peak at 254 nm, confirming >95% purity.

Industrial-Scale Considerations

Scaling the base-mediated method presents challenges:

Solvent Recovery

DMSO’s high boiling point (189°C) complicates distillation recovery. Alternative solvents (e.g., acetonitrile) with lower boiling points (82°C) could reduce energy costs.

Waste Management

The quenching step generates ammonium chloride byproducts. Neutralization with aqueous HCl followed by filtration could recover NH4Cl for reuse.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines or alcohols

Major Products

Reduction of Nitro Group: Corresponding amine

Reduction of Cyano Group: Corresponding amine

Substitution of Ester Group: Corresponding amide or alcohol derivative

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate exhibit promising anticancer properties. The presence of the cyano and nitro groups enhances their ability to inhibit specific cancer cell lines.

Case Study: Anticancer Screening

A study conducted on various derivatives showed that compounds with similar structures inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to cell death.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. The results indicate that it possesses significant inhibitory effects against both bacterial and fungal strains.

Table 2: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Synthetic Applications

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations, making it a valuable building block in organic synthesis.

Cascade Reactions

The compound has been utilized in cascade reactions to synthesize pyridone derivatives. These reactions are advantageous as they provide multiple products in a single synthetic step, enhancing efficiency.

Case Study: Cascade Synthesis

In a recent publication, researchers demonstrated the use of this compound in a cascade reaction involving acrylamides and ketones to produce diverse pyridone derivatives with high yields.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical precursor, its mechanism would involve the interaction with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological activity of the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogous esters and nitrophenyl/methoxyphenyl derivatives. Below is a detailed analysis:

Key Observations :

Electronic Effects: The target compound’s nitro and cyano groups create strong electron-withdrawing effects, enhancing electrophilic reactivity compared to analogs with only methoxy or ketone groups (e.g., 18b, 18c) . In contrast, Methyl 2-(3-fluoro-4-nitrophenyl)acetate () shares a nitro group but replaces cyano with fluorine, reducing electron withdrawal and altering solubility .

Synthetic Efficiency :

- The target compound’s 73% yield surpasses yields of structurally related esters (e.g., 18b: 65%, 18c: 68%), likely due to optimized catalytic conditions (e.g., t-BuOK in anhydrous t-BuOH) .

Physical Properties: Unlike solid analogs (18b, 18c), the target compound is a yellow oil, suggesting weaker intermolecular forces due to its non-planar structure and lack of hydrogen-bonding groups .

Research Findings and Implications

- Reactivity: The nitro and cyano groups make the compound a candidate for nucleophilic aromatic substitution or reduction reactions, unlike methoxy-dominated analogs .

- Stability : Its oil form suggests lower thermal stability compared to crystalline derivatives (e.g., 18b), necessitating storage under inert conditions .

- Applications: Potential uses include: Precursor for agrochemicals or pharmaceuticals (via nitrophenyl modifications). Building block for fluorescent materials (due to conjugated nitro-cyano systems).

Biological Activity

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The compound can be synthesized through a series of nucleophilic substitutions and condensation reactions involving appropriate precursors such as 3-cyano-4-nitrophenol and 3,4-dimethoxyphenylacetate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

Pharmacological Effects

- Anticancer Activity : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .

- Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may provide neuroprotective benefits by modulating sphingomyelinase activity, which plays a crucial role in neurodegenerative diseases like Alzheimer's .

Data Tables

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Anti-inflammatory | Downregulates cytokines | , |

| Neuroprotective | Modulates sphingomyelinase activity |

Case Studies

- In Vitro Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .

- Animal Models : In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced neuroinflammation, highlighting its possible therapeutic role in neurodegenerative disorders .

Q & A

Basic: What are the standard synthetic methodologies for preparing Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate?

Answer:

The synthesis typically involves multi-step reactions:

- Esterification : Starting from 3,4-dimethoxyphenylacetic acid, esterification with methanol under acid catalysis (e.g., H₂SO₄) via reflux yields the methyl ester backbone .

- Nitro and Cyano Substitution : Sequential nitration and cyanation of the aryl ring require careful electrophilic aromatic substitution (EAS) optimization. For example, nitration at the para position relative to the cyano group may involve mixed acid (HNO₃/H₂SO₄) systems, while cyano introduction could use Sandmeyer reactions or palladium-catalyzed cyanation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound from intermediates/byproducts.

Basic: How is the structural identity of this compound confirmed experimentally?

Answer:

Key analytical techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms the molecular ion peak (e.g., m/z 462.2 [M+H]⁺ for related esters) and fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for C=O (~1730 cm⁻¹), CN (~2240 cm⁻¹), and NO₂ (~1520/1350 cm⁻¹) are diagnostic .

Advanced: How can researchers optimize the introduction of nitro and cyano groups to avoid side reactions?

Answer:

- Nitration :

- Cyanation :

Advanced: How should researchers resolve contradictions in spectroscopic data across studies?

Answer:

- NMR Signal Overlap :

- MS Discrepancies :

- Replicate Conditions : Ensure solvent, temperature, and instrument calibration match literature protocols to minimize variability .

Basic: What role do the methoxy, nitro, and cyano groups play in this compound’s reactivity?

Answer:

- Methoxy Groups : Electron-donating groups enhance aryl ring stability and direct EAS to specific positions (e.g., para to methoxy) .

- Nitro Group : Strong electron-withdrawing effects increase electrophilicity, aiding further functionalization (e.g., reduction to amines) .

- Cyano Group : Enhances intermolecular interactions (e.g., dipole-dipole) and serves as a precursor for amide/acid derivatives .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., incomplete nitration products or ester hydrolysis byproducts) .

- Reaction Monitoring :

- Temperature Control : Maintain strict thermal regimes (e.g., reflux for esterification vs. low temps for nitration) to suppress side reactions .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

- Solvent Selection : Ethyl acetate/hexane mixtures (1:3–1:5) or methanol/water systems are effective for polar nitro/cyano-substituted aromatics .

- Crystallization Tips : Slow cooling (0.5°C/min) promotes crystal formation. For oily products, triturate with diethyl ether to induce solidification .

Advanced: How do substituent electronic effects influence the compound’s spectroscopic properties?

Answer:

- NMR Chemical Shifts : Electron-withdrawing nitro groups deshield adjacent protons (downfield shifts), while methoxy groups shield ortho protons (upfield shifts) .

- IR Stretching : Conjugation between nitro and cyano groups alters C≡N stretching frequencies (e.g., ~2240 cm⁻¹ vs. ~2200 cm⁻¹ in non-conjugated analogs) .

Basic: What are the stability considerations for long-term storage?

Answer:

- Light Sensitivity : Nitro groups are prone to photodegradation; store in amber vials at –20°C .

- Moisture Control : Use desiccants (silica gel) to prevent ester hydrolysis. Confirm stability via periodic HPLC analysis .

Advanced: How can computational modeling assist in predicting reaction pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.